3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Descripción
Propiedades
IUPAC Name |
3-ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-23-18(24)14-10-6-7-11-15(14)20-19(23)26-12-16-21-17(22-25-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUNBBVHCNFXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the quinazolinone core .
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
The synthesis of 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step processes that may include cyclization reactions and functional group modifications. The structural characteristics of this compound can be analyzed through various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of the quinazolinone and oxadiazole rings.
Antitumor Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to inhibit tumor growth in various cancer models. The incorporation of the quinazolinone structure further enhances these properties by potentially interacting with multiple cellular targets involved in cancer proliferation and survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that similar structures can inhibit bacterial growth and show antifungal activity. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .
Anti-inflammatory Effects
Compounds with the oxadiazole structure are recognized for their anti-inflammatory effects. Research suggests that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Case Study 1: Antitumor Efficacy
A study conducted on a series of oxadiazole derivatives revealed that certain compounds demonstrated potent antitumor activity against breast cancer cell lines. The results indicated that the introduction of substituents on the oxadiazole ring significantly affected cytotoxicity levels, suggesting a structure-activity relationship that could be further explored for therapeutic development .
Case Study 2: Antimicrobial Screening
In another investigation, a library of quinazolinone derivatives was screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings showed that compounds similar to 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one exhibited significant inhibition zones in agar diffusion assays, indicating their potential as lead compounds in antibiotic development .
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and quinazolinone core are known to interact with biological macromolecules, potentially inhibiting their function or altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse pharmacological properties.
Uniqueness
What sets 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one apart is the combination of the quinazolinone core with the oxadiazole ring and a phenyl group, which may confer unique electronic and steric properties, enhancing its potential as a multifunctional agent in various fields .
Actividad Biológica
The compound 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a quinazolinone core linked to an oxadiazole moiety. The presence of the sulfanyl group and the ethyl substituent enhances its lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown enhanced activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| 3-Ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one | Bacillus cereus | 18.78 |
| 5-Fluorouracil | Liver carcinoma (HUH7) | 10.1 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited promising cytotoxic effects on liver carcinoma cells (HUH7) with an IC50 value of 18.78 µM, which is competitive with established chemotherapeutic agents like 5-Fluorouracil . The mechanism underlying its anticancer activity may involve topoisomerase inhibition and induction of apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study synthesized various derivatives of oxadiazole and tested their antimicrobial activity. The results indicated that compounds similar to the target compound showed superior efficacy against Gram-positive bacteria compared to Gram-negative strains .
- Cytotoxicity Assessment : A comparative analysis was conducted on several synthesized oxadiazole derivatives against HCT116 and MCF7 cancer cell lines. The findings suggested that compounds with similar structures to the target compound demonstrated moderate to high cytotoxicity, particularly against liver carcinoma cells .
Mechanistic Insights
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of electron-withdrawing groups enhances their reactivity and facilitates binding to target sites within microbial and cancerous cells.
Q & A
Basic: What are the optimal synthetic routes for 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Stepwise coupling : React anthranilamide derivatives with aldehydes/ketones to form the quinazolinone core.
Oxadiazole integration : Introduce the 3-phenyl-1,2,4-oxadiazole moiety via nucleophilic substitution or thiol-alkylation under reflux in ethanol/methanol.
Optimization : Monitor reaction progress via TLC, and use recrystallization in polar solvents (e.g., ethanol) for purification. Yield improvements (70–85%) are achievable by controlling temperature gradients (60–80°C) and reaction times (6–12 hours) .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and bond connectivity.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=S stretch at ~1050–1250 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystallographic packing .
Advanced: How can discrepancies in reported physical properties (e.g., melting points) be resolved?
Methodological Answer:
Reproduce synthesis : Ensure standardized protocols (e.g., solvent purity, cooling rates).
Differential Scanning Calorimetry (DSC) : Measure melting points with high precision (±0.1°C).
Cross-validation : Compare results across multiple labs using identical analytical conditions. Contradictions often arise from polymorphic forms or residual solvents, which can be identified via thermogravimetric analysis (TGA) .
Advanced: What computational strategies predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer potential.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfanyl group reactivity).
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzyme active sites) .
Advanced: How to design bioactivity studies targeting antimicrobial effects?
Methodological Answer:
Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
Structure-Activity Relationship (SAR) : Compare with derivatives lacking the oxadiazole or sulfanyl groups.
Mechanistic Studies : Use fluorescence quenching or molecular docking to assess binding to microbial DNA gyrase .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
Catalyst Screening : Test heterogeneous catalysts (e.g., graphene oxide nanosheets) for thiol-alkylation steps.
Solvent Polarity : Use DMF or DMSO for polar intermediates; switch to ethanol for final recrystallization.
Temperature Gradients : Employ gradual heating (40°C → 80°C) to minimize side reactions .
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
Dose-Response Curves : Establish IC50/EC50 values under standardized conditions (pH 7.4, 37°C).
Assay Validation : Use positive controls (e.g., ciprofloxacin for antimicrobial studies).
Meta-Analysis : Compare datasets with attention to substituent effects (e.g., methoxy vs. chloro groups) .
Advanced: What strategies resolve ambiguities in molecular conformation?
Methodological Answer:
Variable Temperature (VT) NMR : Probe dynamic conformational changes (e.g., ring flipping).
NOESY/ROESY : Detect through-space correlations to confirm spatial arrangements.
Hybrid DFT/NMR : Combine computational models with experimental shifts to validate structures .
Basic: What solvents and conditions are critical for recrystallization?
Methodological Answer:
- Solvent Selection : Use ethanol or methanol for high solubility at elevated temperatures (60–70°C).
- Cooling Rate : Slow cooling (1–2°C/min) promotes large, pure crystals.
- Seed Crystals : Introduce microcrystals to avoid amorphous precipitates .
Advanced: How to assess environmental stability and degradation pathways?
Methodological Answer:
Photodegradation Studies : Expose to UV light (254 nm) and monitor via HPLC.
Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C.
Mass Balance Analysis : Identify degradation products via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
